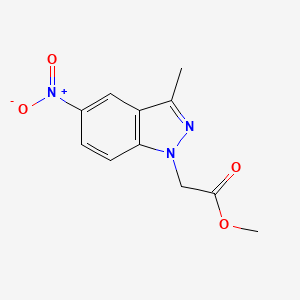
methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group and a methyl group attached to the indazole ring, which can influence its reactivity and biological properties.
作用机制
Target of Action
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is a derivative of the indazole class of compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate various kinases, which play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Indazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate typically involves the nitration of a methyl-substituted indazole followed by esterification. One common method includes:
Nitration: The starting material, 3-methylindazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Esterification: The nitrated product is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide, or it can undergo transesterification with different alcohols in the presence of an acid or base catalyst.
Oxidation: The methyl group on the indazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Aqueous sodium hydroxide for hydrolysis, acid or base catalysts for transesterification.
Oxidation: Potassium permanganate for oxidation of the methyl group.
Major Products Formed
Reduction: 2-(3-methyl-5-amino-1H-indazol-1-yl)acetate.
Substitution: 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetic acid or different esters.
Oxidation: 2-(3-carboxy-5-nitro-1H-indazol-1-yl)acetate.
科学研究应用
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Indazole derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Industry: It can be used in the production of dyes, pigments, and other materials that require specific chemical properties imparted by the indazole ring.
相似化合物的比较
Similar Compounds
2-Methyl-5-nitroimidazole: Similar in structure but with an imidazole ring instead of an indazole ring.
3-Methyl-5-nitroindazole: Lacks the ester group, making it less versatile in chemical modifications.
Methyl 2-(5-nitro-1H-indazol-1-yl)acetate: Similar but without the methyl group on the indazole ring.
Uniqueness
Methyl 2-(3-methyl-5-nitro-1H-indazol-1-yl)acetate is unique due to the presence of both a nitro group and a methyl group on the indazole ring, as well as an ester functional group. This combination of functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
methyl 2-(3-methyl-5-nitroindazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7-9-5-8(14(16)17)3-4-10(9)13(12-7)6-11(15)18-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTJXQIZXYUPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(Aminomethyl)cyclopropyl]acetamide hydrochloride](/img/structure/B2873998.png)
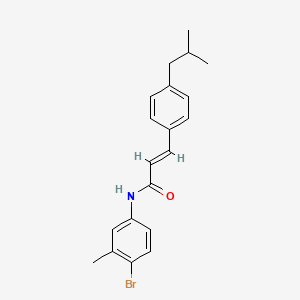
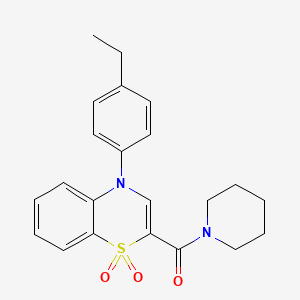
![3-({[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE](/img/structure/B2874003.png)
![8-tert-butyl 3-ethyl 4-oxo-5,6,6a,7,9,9a-hexahydroimidazo[1,5-a]pyrrolo[3,4-f][1,4]diazepine-3,8(4H)-dicarboxylate](/img/structure/B2874004.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2874005.png)
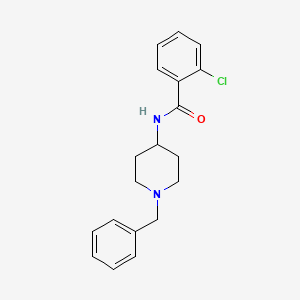
![3,5-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2874007.png)
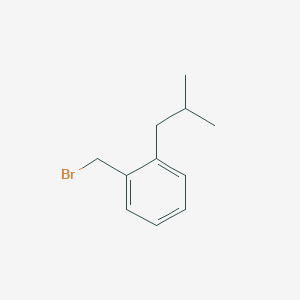
![Tert-butyl5-(methoxymethoxy)-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B2874009.png)
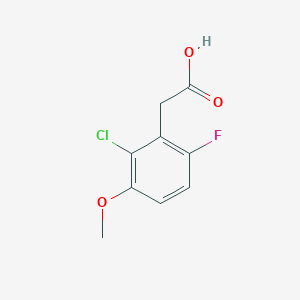
![Methyl 2-[(methylamino)methyl]benzoate](/img/structure/B2874011.png)
![tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2874014.png)
